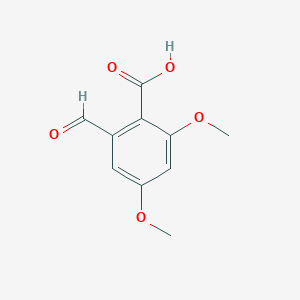
2-Formyl-4,6-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4,6-dimethoxybenzoic acid typically involves the formylation of 4,6-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 4,6-dimethoxybenzoic acid to introduce the formyl group at the 2-position.
The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
化学反応の分析
Types of Reactions
2-Formyl-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-4,6-dimethoxybenzoic acid.
Reduction: 2-Hydroxymethyl-4,6-dimethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Formyl-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl and methoxy groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Formyl-4,6-dimethoxybenzoic acid depends on the specific application and the target molecule or pathway. In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The methoxy groups can influence the compound’s reactivity and solubility.
Molecular Targets and Pathways
Nucleophilic Addition: The formyl group can react with nucleophiles, leading to the formation of addition products.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Substitution Reactions: The methoxy groups can be involved in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
類似化合物との比較
2-Formyl-4,6-dimethoxybenzoic acid can be compared with other similar compounds, such as:
4-Formyl-2,5-dimethoxybenzoic acid: Similar structure but with different positions of the formyl and methoxy groups.
2,4-Dimethoxybenzoic acid: Lacks the formyl group, making it less reactive in certain types of reactions.
2-Formylbenzoic acid: Lacks the methoxy groups, which can affect its solubility and reactivity.
Uniqueness
The unique combination of formyl and methoxy groups at specific positions on the benzene ring gives this compound distinct chemical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
2-formyl-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(5-11)9(10(12)13)8(4-7)15-2/h3-5H,1-2H3,(H,12,13) |
InChIキー |
SGPLISDBZGHYMO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



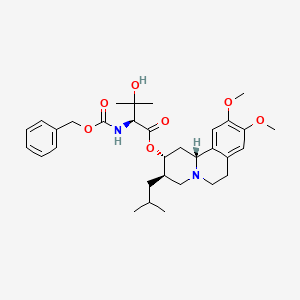
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
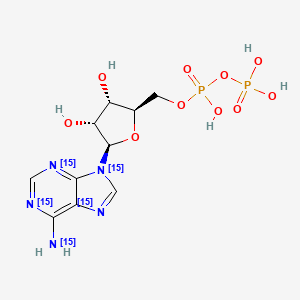
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
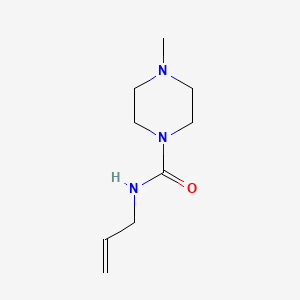
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
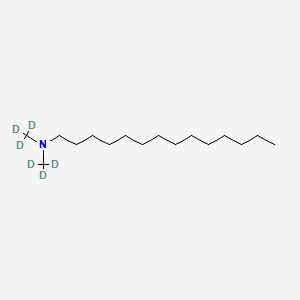
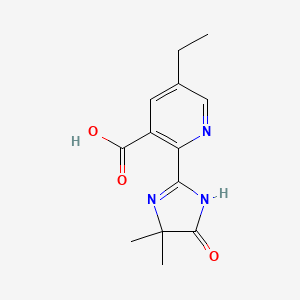
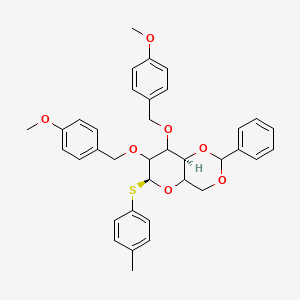
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
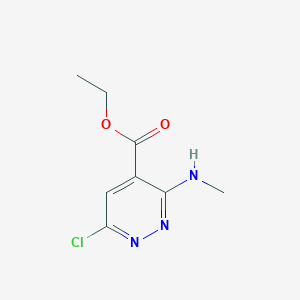
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
